ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at position 4, a methyl group at position 5, and a nitrophenyl group at position 1
Preparation Methods
The synthesis of ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylate: This compound has an amino group instead of a nitro group, which can lead to different biological activities and reactivity.
Ethyl 5-methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: The presence of a chlorine atom can influence the compound’s electronic properties and reactivity.
Ethyl 5-methyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: The methoxy group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)12-8-14-15(9(12)2)10-4-6-11(7-5-10)16(18)19/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDHLRBNUZEMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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